molecular formula C13H21NO5 B2643790 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2375259-50-8

1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2643790
CAS No.: 2375259-50-8
M. Wt: 271.313
InChI Key: UVWIFKMZBFIVGF-UHFFFAOYSA-N
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Description

The compound 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid features a bicyclo[2.1.1]hexane core with an oxygen atom in the 2-position (2-oxabicyclo system). At position 4, a carboxylic acid group provides acidity and hydrogen-bonding capacity. Position 1 is substituted with an ethyl group bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group enhances stability during synthetic processes, particularly in peptide coupling or amidations, as it shields the amine from undesired reactions until acidic deprotection .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-8(14-10(17)19-11(2,3)4)13-5-12(6-13,7-18-13)9(15)16/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWIFKMZBFIVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(CO2)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375259-50-8
Record name 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid typically involves multiple steps of organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactions, automated synthesis, and purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 2375259-50-8
  • Chemical Structure : The compound features a bicyclic structure that is crucial for its biological activity and chemical reactivity.

Medicinal Chemistry

The compound is being investigated for its potential as a bioisostere of traditional aromatic compounds, particularly in drug design.

Case Study: Analgesic Activity

A comparative study was conducted to evaluate the analgesic properties of this compound against Benzocaine, an established local anesthetic. The study involved:

  • Methodology : In vivo testing using a tail flick test on CD-1 female mice.
  • Findings : The compound demonstrated analgesic activity but was less potent than Benzocaine, showing a notable increase in analgesia coverage over time compared to the vehicle control .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various biologically active molecules.

Synthesis Pathways

Recent research has highlighted efficient synthetic routes involving this compound:

  • Reactions : It can undergo transformations such as N-Boc deprotection followed by esterification to yield amines and carboxylic acids.
  • Yield : Various functional groups have been successfully incorporated into the bicyclic framework, achieving yields between 41% to 69% for desired products .

Materials Science

The unique structural attributes of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid make it suitable for applications in materials science.

Potential Applications

  • Polymer Chemistry : Its derivatives could be integrated into polymer matrices to enhance mechanical properties.
  • Nanotechnology : The compound's ability to form stable complexes may facilitate its use in nanomaterials for drug delivery systems.
Compound NameActivity TypePotency (IC50)Reference
BenzocaineAnalgesic83 μM
Bicyclic CompoundAnalgesic140 μM

Mechanism of Action

The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

  • Key Differences: Replaces the Boc-aminoethyl group with a methoxycarbonyl ester at position 1.
  • The absence of a protected amine limits its utility in stepwise syntheses requiring selective amine reactivity .

1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid

  • Key Differences : Positions the Boc-protected amine at position 1 and the carboxylic acid at position 2.
  • Implications : Altered substituent placement may affect dipole moments and intermolecular interactions. For example, the proximity of the carboxylic acid to the bicyclo core could influence crystal packing or salt formation in solid-state formulations .

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid

  • Key Differences : Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
  • Implications: Cbz requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive intermediates. The aromatic benzyl group may enhance π-π stacking in hydrophobic environments .

Bicyclo System Variations

2-[(tert-Butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Key Differences : Replaces the oxygen bridge (2-oxa) with a nitrogen (2-aza).
  • Upon deprotection, the free amine could serve as a nucleophile or coordination site in metal-catalyzed reactions .

4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

  • Key Differences : Larger bicyclo[2.2.2]octane system.

Functional Group Modifications

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

  • Key Differences : Carboxylic acid is esterified (ethyl ester), and the amine is unprotected (as a hydrochloride salt).
  • Implications : The ester acts as a prodrug moiety, hydrolyzable in vivo to the active acid. The free amine enhances water solubility but necessitates careful handling to avoid premature reactivity .

3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

  • Key Differences: Substitutes the Boc-aminoethyl group with a phenyl ring.
  • Implications : The aromatic group increases steric bulk and introduces π-π interactions, which could improve binding to aromatic residues in proteins but reduce solubility .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Formula Bicyclo System Substituent(s) Protecting Group Evidence ID
Target Compound C₁₄H₂₃NO₅ [2.1.1]hexane Boc-aminoethyl (position 1), COOH (4) Boc
1-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid C₉H₁₂O₅ [2.1.1]hexane Methoxycarbonyl (1), COOH (4) None
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid C₁₅H₁₇NO₄ [2.1.1]hexane Cbz-amino (4), COOH (1) Cbz
2-[(tert-Butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid C₁₃H₂₁NO₄ [2.1.1]hexane Boc (2), ethyl (4), COOH (1) Boc
4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid C₁₄H₂₃NO₅ [2.2.2]octane Boc-amino (4), COOH (1) Boc

Research Implications

The structural nuances of these compounds influence their applications:

  • Boc-protected derivatives (e.g., target compound) are pivotal in solid-phase peptide synthesis, where acid-labile protection is advantageous .
  • Aza-bicyclo systems (e.g., ) may mimic proline-like structures, enabling use in peptidomimetics .
  • Esterified analogues (e.g., ) serve as prodrugs or intermediates for late-stage functionalization .

Biological Activity

The compound 1-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid , with the CAS number 2375259-50-8, represents a significant class of bicyclic compounds with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential implications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C13H21NO5C_{13}H_{21}NO_5, and its molecular weight is approximately 271.31 g/mol. The structure features a bicyclic framework that includes an oxabicyclo[2.1.1]hexane moiety, which is known for its unique steric and electronic properties that can influence biological interactions.

Structural Formula

PropertyValue
Chemical NameThis compound
CAS Number2375259-50-8
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
SMILESCC(C12OCC(C1)(C2)C(=O)O)NC(=O)OC(C)(C)C

The biological activity of this compound has been investigated in various contexts, particularly concerning its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures but different biological properties, which can enhance pharmacological profiles.

Case Studies and Research Findings

  • Antiviral Activity : Research has indicated that derivatives of bicyclic compounds exhibit antiviral properties, particularly against viruses like Zika and others within the flavivirus family. The mechanism often involves interference with viral replication processes.
  • Inhibition Studies : Studies on related compounds have shown promising results in inhibiting key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory effects.
  • Synthesis and Validation : A study published in Angewandte Chemie highlights the synthesis of various 2-oxabicyclo[2.1.1]hexanes and their validation as bioactive compounds in medicinal chemistry applications .

Pharmacological Applications

The compound's structure allows it to be explored for several pharmacological applications:

  • Drug Development : Its unique bicyclic structure can be tailored to enhance selectivity towards specific biological targets.
  • Agrochemicals : The compound has been incorporated into agrochemical formulations, demonstrating versatility beyond medicinal chemistry .

Table of Biological Activity Findings

Study ReferenceBiological ActivityFindings
AntiviralEffective against Zika virus; mechanism involves replication inhibition.
Enzyme InhibitionInhibitory effects on metabolic enzymes; potential for drug design applications.
BioisosterismValidated as a bioisostere for enhancing drug efficacy and safety profiles.

Q & A

Synthesis and Characterization

Basic : What are the optimal synthetic routes and characterization techniques for this compound? The synthesis typically involves multi-step protection-deprotection strategies, leveraging tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates. Key steps include cyclization to form the bicyclo[2.1.1]hexane scaffold and carboxylation at the 4-position. Characterization should combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1^1H and 13^{13}C NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can confirm functional groups like the carbonyl and carboxylic acid moieties .

Advanced : How can researchers troubleshoot impurities arising from incomplete Boc deprotection during synthesis? Incomplete Boc removal often results in residual tert-butyl groups, detectable via 1^1H NMR (δ ~1.4 ppm for tert-butyl protons). Optimize deprotection using trifluoroacetic acid (TFA) in dichloromethane under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). Comparative analysis with reference compounds (e.g., bicyclo[2.2.1]heptane derivatives) can help identify byproducts .

Stability and Storage

Basic : What are the recommended storage conditions to ensure compound stability? Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture and heat, as the Boc group is prone to hydrolysis under acidic or basic conditions. Use desiccants in storage environments to prevent degradation .

Advanced : What mechanistic insights explain the compound’s degradation under ambient light? Photodegradation may involve radical formation at the bicyclo scaffold’s strained bonds or oxidation of the carboxylic acid group. Conduct accelerated stability studies using UV-Vis spectroscopy and LC-MS to identify degradation products. Compare with structurally similar compounds (e.g., 4-hydroxymethylbicyclo[2.2.2]octane derivatives) to infer degradation pathways .

Safety and Handling Protocols

Basic : What safety precautions are essential during experimental handling? Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced : How should researchers mitigate risks during scale-up synthesis? Conduct a hazard analysis (e.g., reaction calorimetry) to assess exothermic risks. Implement engineering controls like jacketed reactors for temperature regulation. Reference safety data from analogous bicyclo compounds (e.g., 2-azabicyclo[2.2.2]octane derivatives) to design emergency protocols for spills or thermal runaway .

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